2-methyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole dihydrobromide
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Description
2-Methyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole dihydrobromide is a chemical compound with the CAS Number: 2060006-12-2 . It has a molecular weight of 302.03 . The compound is a brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N2S.2BrH/c1-4-8-5-2-7-3-6(5)9-4;;/h7H,2-3H2,1H3;2*1H . This indicates the presence of a pyrrolo[3,4-d]thiazole ring with a methyl group attached .Physical And Chemical Properties Analysis
The compound is a brown solid . The molecular weight of the compound is 302.03 .Scientific Research Applications
Cycloaddition Reactions
- The compound has been explored in cycloaddition reactions, acting as a thiocarbonyl ylide with electron-deficient alkenes and as an azomethine ylide with electron-deficient alkynes, indicating its potential in synthetic organic chemistry (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).
Synthesis of Pyrrolo[2,3-d]thiazoles
- Research has demonstrated methods to derive Pyrrolo[2,3-d]thiazoles from o-aminoalkynylthiazoles, highlighting the compound's utility in the synthesis of structurally varied molecules (Koolman, Heinrich, & Reggelin, 2010).
Rotational Isomerism Studies
- Studies on rotational isomerism of pyrrolo[2,1-b]thiazole derivatives, including the 2-methyl variant, offer insights into molecular dynamics and structure, which can be critical in pharmaceutical and material sciences (Brindley, Gillon, & Meakins, 1986).
Novel Synthesis Approaches
- Innovative synthesis approaches for pyrrolo[2,1-b]thiazoles have been developed, expanding the possibilities for creating new compounds with potential applications in drug discovery and material science (Tverdokhlebov, Resnyanska, Tolmachev, & Andrushko, 2003).
Chiral Pyrrolo[1,2-c]thiazoles Synthesis
- Research into the intramolecular dipolar cycloaddition of münchnones has led to the synthesis of chiral pyrrolo[1,2-c]thiazole derivatives, which is significant for developing chiral molecules in pharmaceuticals (Pinho e Melo et al., 2002).
Stepwise Cycloaddition Reaction
- The compound is also involved in the stepwise cycloaddition reaction of N-phenacylbenzothiazolium bromides with nitroalkenes, leading to various pyrrolo[2,1-b]thiazoles, demonstrating its versatility in chemical reactions (Jin, Sun, Yang, & Yan, 2017).
Decarboxylation of Pyruvate
- The compound has been studied in the context of decarboxylation of pyruvate, suggesting its potential role in understanding biochemical pathways (Yount & Metzler, 1959).
Schiff Bases Synthesis
- It has been utilized in the synthesis of Schiff bases, indicating its application in organic synthesis and potential in pharmaceutical chemistry (Strakova, Petrova, & Strakovs, 2004).
Properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;dihydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.2BrH/c1-4-8-5-2-7-3-6(5)9-4;;/h7H,2-3H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNNIKRXFXZOIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CNC2.Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060006-12-2 |
Source
|
Record name | 2-methyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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